molecular formula C8H8FNO2 B3385484 6-Amino-2-fluoro-3-methylbenzoic acid CAS No. 637347-84-3

6-Amino-2-fluoro-3-methylbenzoic acid

Cat. No.: B3385484
CAS No.: 637347-84-3
M. Wt: 169.15
InChI Key: UTVJOQFPELIFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-fluoro-3-methylbenzoic acid (CAS 637347-84-3) is a high-purity benzoic acid derivative supplied with a guaranteed 98% purity . This compound serves as a versatile synthetic intermediate and valuable building block in advanced organic and medicinal chemistry research . Its molecular structure, incorporating both an amino group and a carboxylic acid functional group on a fluoro- and methyl-substituted benzene ring, makes it a key precursor for constructing more complex molecules . Researchers utilize this compound in various applications, including pharmaceutical chemistry for the synthesis of potential therapeutic agents and in the development of dyes and pigments . The presence of multiple reactive sites allows for targeted chemical modifications, such as amide bond formation via the carboxylic acid, and functionalization of the aromatic amine . Handlers should note that this compound may cause skin and serious eye irritation and may be harmful if swallowed or cause respiratory irritation . Appropriate personal protective equipment should be worn, and safety data sheets should be consulted prior to use. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human and veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2-fluoro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVJOQFPELIFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287224
Record name 6-Amino-2-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637347-84-3
Record name 6-Amino-2-fluoro-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637347-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2-fluoro-3-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 6 Amino 2 Fluoro 3 Methylbenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 6-Amino-2-fluoro-3-methylbenzoic Acid

A logical retrosynthetic analysis of this compound suggests several potential disconnection points. The primary strategy involves the late-stage introduction of the amino group. This leads to the key precursor, a nitrated analogue, which can be synthesized from a more readily available starting material.

The most viable retrosynthetic pathway is as follows:

Disconnection of the C-N bond: The amino group can be derived from the reduction of a nitro group. This points to 2-fluoro-3-methyl-6-nitrobenzoic acid as a direct precursor. This is a common and high-yielding transformation.

Disconnection of the C-NO2 bond: The nitro group is typically introduced via electrophilic aromatic substitution (nitration). The precursor for this step would be 2-fluoro-3-methylbenzoic acid . The directing effects of the existing substituents (fluoro, methyl, and carboxylic acid) are crucial for achieving the desired regioselectivity.

Disconnection of the C-F bond: The fluorine atom can be introduced via a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction. This involves the diazotization of an aniline (B41778) followed by thermal decomposition of the resulting diazonium fluoroborate salt. This disconnects to 2-amino-3-methylbenzoic acid (3-methylanthranilic acid).

Disconnection of the C-COOH bond: The carboxylic acid group could be formed by the oxidation of a methyl group. This would lead to 2-fluoro-3,6-dinitrotoluene as a precursor. However, selective oxidation in the presence of other functional groups can be challenging.

Based on this analysis, the most strategically sound forward synthesis commences with a substituted toluene (B28343) or aniline derivative, progressively building the target molecule.

Total Synthesis Approaches

The total synthesis of this compound can be achieved through several multi-step sequences. A common approach begins with the synthesis of a key intermediate, 2-fluoro-3-methylbenzoic acid, followed by nitration and subsequent reduction.

Multi-step Synthetic Sequences

A well-documented synthetic route starts from o-methylphenol. The sequence of reactions is as follows:

Nitration of o-methylphenol: Treatment of o-methylphenol with a nitrating agent selectively yields 2-methyl-6-nitrophenol (B87177).

Chlorination: The hydroxyl group of 2-methyl-6-nitrophenol is converted to a chloro group to produce 2-chloro-3-nitrotoluene.

Fluorination: A nucleophilic aromatic substitution reaction replaces the chlorine with fluorine, yielding 2-fluoro-3-nitrotoluene.

Oxidation: The methyl group is oxidized to a carboxylic acid, forming 2-fluoro-3-nitrobenzoic acid wipo.int.

Reduction: The nitro group is then reduced to an amine to give the final product.

An alternative pathway begins with 3-methylanthranilic acid:

Diazotization and Fluorination (Balz-Schiemann reaction): 3-Methylanthranilic acid is treated with nitrous acid in the presence of fluoroboric acid to form a diazonium fluoroborate salt. Thermal decomposition of this salt yields 2-fluoro-3-methylbenzoic acid.

Nitration: 2-Fluoro-3-methylbenzoic acid is nitrated to introduce a nitro group at the 6-position.

Reduction: The resulting 2-fluoro-3-methyl-6-nitrobenzoic acid is reduced to afford this compound.

Optimized Reaction Conditions and Parameters

The efficiency of each synthetic step is highly dependent on the reaction conditions.

StepReagents & ConditionsYield
Nitration of 2-fluoro-3-methylbenzoic acid HNO₃, H₂SO₄, 0°C to rtModerate to Good
Reduction of 2-fluoro-3-methyl-6-nitrobenzoic acid H₂, Pd/C, Ethanol or SnCl₂, HCl, EthanolHigh
Diazotization of 3-methylanthranilic acid NaNO₂, HBF₄, H₂O, 0-5°CGood
Fluorination (decomposition) HeatModerate

This is an interactive data table. The values are representative and can vary based on specific laboratory conditions.

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in several steps of the synthesis.

Reduction of the Nitro Group: The reduction of the nitro group is almost exclusively carried out using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, offering high yields and clean reactions. Other catalysts such as platinum oxide (PtO₂) can also be used.

Oxidation: In routes where a methyl group is oxidized to a carboxylic acid, catalytic systems are often employed. For instance, the oxidation of o-fluorotoluene derivatives can be catalyzed by a combination of copper(II) acetate (B1210297) and cobalt(II) acetate under an oxygen atmosphere chemicalbook.com.

Asymmetric Synthesis: While not directly applied to the total synthesis of the racemic target compound, asymmetric catalysis is a key emerging area for producing chiral fluorinated amino acids. Chiral Ni(II) complexes have been used for the asymmetric alkylation of glycine (B1666218) Schiff bases to produce fluorinated amino acids with high enantiomeric excess beilstein-journals.orgnih.gov. This highlights the potential for developing enantioselective syntheses of related compounds.

Synthesis of Key Precursors and Advanced Intermediates to this compound

Synthesis of 2-Fluoro-3-methylbenzoic Acid: This precursor is a versatile building block in organic synthesis chemimpex.com. A common laboratory preparation involves the Balz-Schiemann reaction starting from 2-amino-3-methylbenzoic acid (3-methylanthranilic acid). The reaction proceeds via a diazonium salt, which upon heating, expels nitrogen gas and a fluoride (B91410) ion from the fluoroborate counterion attacks the aromatic ring.

Another approach involves the nucleophilic fluorination of 1-aryl-7-methylbenziodoxolones arkat-usa.org. These hypervalent iodine compounds react with fluoride sources like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) to yield 2-fluoro-3-methylbenzoic acid. While this method can be efficient, it may also produce the non-fluorinated 3-methylbenzoic acid as a byproduct arkat-usa.org.

Synthesis of 2-Amino-3-fluorobenzoic Acid: This isomer is an important intermediate for various pharmaceuticals orgsyn.org. A notable synthesis starts from 2-fluoroaniline.

Acetoacetylation: 2-Fluoroaniline is reacted with a derivative of acetoacetic acid.

Cyclization: The resulting intermediate is cyclized to form 7-fluoroisatin.

Oxidative Cleavage: The isatin (B1672199) ring is opened using hydrogen peroxide in a basic solution to yield 2-amino-3-fluorobenzoic acid orgsyn.org.

Emerging Methodologies for Fluorobenzoic Acid Synthesis Applicable to this compound

Recent advances in synthetic chemistry offer new possibilities for the synthesis of fluorobenzoic acids.

Hypervalent Iodine Reagents: The use of 1-arylbenziodoxolones for nucleophilic fluorination is a significant development researchgate.netarkat-usa.org. These reagents are readily prepared and can be used for the synthesis of various fluorobenzoic acids, including those with radioactive fluorine isotopes (¹⁸F) for applications in positron emission tomography (PET) arkat-usa.orgarkat-usa.org. The reactivity of these precursors can be tuned by substituents on the benziodoxolone core researchgate.net.

Asymmetric Fluorination and Amination: The development of catalytic asymmetric methods for the synthesis of fluorinated amino acids is a rapidly growing field nih.govnih.govmdpi.comscilit.comnih.gov. While these methods often focus on α-amino acids, the principles could be adapted for the enantioselective synthesis of related structures. For example, chiral Brønsted acid/base catalysts have been used for the stereocontrolled synthesis of β-fluoro amines nih.gov.

These emerging methodologies hold promise for developing more efficient, selective, and sustainable synthetic routes to this compound and its derivatives.

Green Chemistry Principles in the Preparation of this compound

The industrial synthesis of complex aromatic compounds like this compound traditionally involves multi-step processes that can utilize hazardous reagents, generate significant waste, and consume substantial energy. The application of the twelve principles of green chemistry offers a framework to innovate and redesign these synthetic pathways, aiming to enhance sustainability, safety, and efficiency. This section explores potential green chemistry approaches applicable to the synthesis of this compound by analyzing common synthetic transformations required for its assembly.

A plausible synthetic pathway to this compound can be inferred from established methods for analogous compounds. A common strategy involves the strategic functionalization of a substituted toluene or benzoic acid precursor. For instance, a synthesis could commence with 2-fluoro-3-methyltoluene, proceed through nitration to introduce a nitro group, followed by oxidation of the methyl group to a carboxylic acid, and finally, reduction of the nitro group to the desired amine. Each of these critical steps can be re-evaluated through the lens of green chemistry.

Greener Nitration Strategies

The introduction of a nitro group onto an aromatic ring is a fundamental step, but traditional methods using a mixture of concentrated nitric and sulfuric acids ("mixed acid") are notoriously hazardous and environmentally taxing. uni.luchemicalbook.com This process generates large volumes of corrosive acidic waste and can lead to the formation of dangerous nitrogen oxide (NOx) fumes. uni.lu

Modern, greener alternatives focus on improving selectivity, reducing waste, and eliminating the need for harsh co-acids. chemicalbook.comcymitquimica.comrsc.org

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites or montmorillonite (B579905) clay, can replace sulfuric acid. uni.luguidechem.com These materials are often reusable, non-corrosive, and can be easily separated from the reaction mixture by filtration, simplifying workup and minimizing aqueous waste. guidechem.com Zeolites, in particular, can offer shape-selectivity, potentially leading to higher yields of the desired regioisomer. guidechem.com

Alternative Nitrating Agents: Researchers have explored using nitrating agents like bismuth nitrate (B79036) supported on silica (B1680970) gel or clay. uni.lu These methods can proceed under milder conditions and offer comparable or even improved yields over traditional approaches. uni.lu

Catalyst-Free Aqueous Nitration: Recent developments have shown that nitration can be achieved using only dilute aqueous nitric acid, eliminating the need for a co-acid entirely. chemicalbook.comcymitquimica.com These protocols enhance the safety profile of the reaction and prevent the formation of significant toxic waste. chemicalbook.comcymitquimica.com

Nitration MethodReagentsAdvantagesDisadvantages
Traditional Conc. HNO₃ / Conc. H₂SO₄Well-established, effectiveHighly corrosive, large acid waste stream, poor selectivity uni.luchemicalbook.com
Solid Acid Catalysis HNO₃ / Zeolite or ClayReusable catalyst, reduced waste, improved selectivity guidechem.comCatalyst deactivation may occur over time
Supported Reagents Bismuth Nitrate / Silica GelMilder conditions, environmentally benign support uni.luStoichiometric use of metal salt
Aqueous Nitration Dilute HNO₃ (aq)Eliminates co-acid, safer, less waste chemicalbook.comcymitquimica.comMay require optimization for specific substrates

Sustainable Reduction of Nitroarenes

The reduction of an aromatic nitro group to an amine is the final key transformation. The classic Béchamp reduction, using iron filings in acidic media, generates large quantities of iron sludge, posing significant disposal challenges. Catalytic hydrogenation is a common alternative, but often relies on precious metal catalysts like palladium or platinum.

Green chemistry seeks to replace these methods with more sustainable and economical alternatives.

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as formic acid or hydrazine, in the presence of a catalyst. An efficient iron/CaCl₂ system has been developed for the reduction of nitroarenes, offering an inexpensive and less toxic alternative to precious metals.

Heterogeneous Catalysis: The development of highly active and reusable heterogeneous catalysts is a key goal. A Ni/SiO₂ catalyst, which is inexpensive and can be easily prepared, has shown high efficiency in reducing various aromatic nitro compounds with nearly 100% conversion and selectivity.

Photocatalysis: Utilizing visible light to drive chemical reactions is a rapidly emerging green technology. Supported silver-copper (B78288) alloy nanoparticles have been used to selectively reduce nitroaromatics under mild conditions, with light energy serving as the driving force.

Biocatalysis: The use of enzymes or whole microorganisms, such as baker's yeast or specific nitroreductases, offers a highly selective and environmentally benign route to aromatic amines. These reactions occur in water under mild conditions, though substrate scope can sometimes be limited.

Reduction MethodReductant/CatalystAdvantagesDisadvantages
Béchamp Reduction Fe / AcidInexpensiveLarge volume of iron sludge waste
Catalytic Hydrogenation H₂ / Pd, Pt, or NiHigh efficiency, clean byproductsUse of precious metals, flammable H₂ gas
Transfer Hydrogenation Formic Acid / Fe-catalystAvoids H₂ gas, uses cheaper metalsStoichiometric organic byproduct
Photocatalysis Visible Light / Ag-Cu NPsUses light energy, mild conditionsRequires specialized photoreactor setup
Biocatalysis Baker's Yeast / NitroreductaseHighly selective, aqueous medium, mild conditionsPotentially limited to specific substrates

Greener Approaches to Halogenation and Amination

Should the synthetic route involve the introduction of the amino group via nucleophilic aromatic substitution (SNAr) of a halogenated precursor, green principles can also be applied. Traditional amination reactions often require harsh conditions and stoichiometric amounts of reagents.

Modern palladium-catalyzed and copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have revolutionized the formation of C-N bonds. Green advancements in this area focus on:

Aqueous Media: Performing these catalytic aminations in water, often with the aid of surfactants to create micelles, can eliminate the need for volatile and often toxic organic solvents.

Recyclable Catalysts: Supporting the metal catalyst on a polymer, such as poly(4-vinylpyridine), allows for easy recovery and recycling of the expensive catalyst by simple filtration.

Biocatalysis: The development of "nitrene transferase" enzymes presents a future-facing biocatalytic route for C-H amination, potentially allowing for the direct insertion of an amino group into a C-H bond, which would be a significant step forward in atom economy.

By systematically applying these green chemistry principles to each step of the synthesis, the preparation of this compound can be transformed from a process reliant on hazardous and wasteful traditional methods to a more sustainable, safer, and efficient manufacturing route.

Chemical Reactivity and Transformation Studies of 6 Amino 2 Fluoro 3 Methylbenzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for various chemical modifications, including the formation of esters, amides, acyl halides, and anhydrides, as well as undergoing decarboxylation under specific conditions.

Esterification: The carboxylic acid functionality of 6-amino-2-fluoro-3-methylbenzoic acid can be readily converted to its corresponding esters through reaction with various alcohols under acidic conditions. This reaction is a standard transformation for carboxylic acids. For instance, the reaction with methanol (B129727) in the presence of an acid catalyst would yield methyl 6-amino-2-fluoro-3-methylbenzoate. While specific studies on this exact molecule are not prevalent, the synthesis of a structurally similar compound, 6-amino-3-fluoro-2-methyl-benzoic acid methyl ester, is documented, indicating the viability of this transformation. chemicalbook.com

Amidation: The formation of amides from the carboxylic acid group is another fundamental transformation. This can be achieved by reacting the acid with an amine in the presence of a coupling agent or by first converting the carboxylic acid to a more reactive derivative like an acyl chloride. rsc.org Direct amidation of unprotected amino acids has been achieved using various reagents, including borate (B1201080) esters and group (IV) metal salts, which can offer a chemoselective pathway. researchgate.net A one-pot synthesis of amides from carboxylic acids and amines using thionyl chloride as an activating agent has also been developed, which could be applicable to this compound. rsc.org This method is efficient for both secondary and tertiary amide formation. rsc.org

Table 1: Examples of Esterification and Amidation Reactions

Reaction TypeReactantReagentsProduct
EsterificationThis compound + MethanolAcid Catalyst (e.g., H₂SO₄)Methyl 6-amino-2-fluoro-3-methylbenzoate
AmidationThis compound + Benzylamine (B48309)Coupling Agent (e.g., DCC, EDC) or SOCl₂N-Benzyl-6-amino-2-fluoro-3-methylbenzamide

Acyl Halides: The carboxylic acid can be converted into more reactive acyl halides, which are versatile intermediates in organic synthesis. orgoreview.com Treatment of this compound with thionyl chloride (SOCl₂) is a common method to produce the corresponding acyl chloride. orgoreview.comlibretexts.org Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the acyl bromide. orgoreview.com These acyl halides can then readily react with various nucleophiles to form esters, amides, and other carboxylic acid derivatives. libretexts.org

Anhydrides: Acid anhydrides can be formed by the reaction of an acyl chloride with a carboxylate salt or by reacting two equivalents of the carboxylic acid with a dehydrating agent. For example, reacting 6-amino-2-fluoro-3-methylbenzoyl chloride with sodium 6-amino-2-fluoro-3-methylbenzoate would yield the corresponding anhydride.

Table 2: Synthesis of Acyl Halides and Anhydrides

Reaction TypeReagentsProduct
Acyl Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)6-Amino-2-fluoro-3-methylbenzoyl chloride
Acyl Bromide FormationPhosphorus tribromide (PBr₃)6-Amino-2-fluoro-3-methylbenzoyl bromide
Anhydride Formation6-Amino-2-fluoro-3-methylbenzoyl chloride + Sodium 6-amino-2-fluoro-3-methylbenzoate6-Amino-2-fluoro-3-methylbenzoic anhydride

Decarboxylation involves the removal of the carboxyl group, typically as carbon dioxide. doubtnut.com For aromatic carboxylic acids, this reaction usually requires high temperatures and often a catalyst, such as copper powder. The decarboxylation of this compound would be expected to yield 3-fluoro-2-methylaniline. The stability of the resulting carbanion intermediate influences the ease of decarboxylation.

Reactions at the Amino Group

The amino group on the aromatic ring is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.

Acylation: The amino group can be readily acylated by reacting this compound with acyl halides or anhydrides under basic conditions. This reaction forms an amide linkage at the amino group. For example, reaction with acetyl chloride would yield 6-(acetylamino)-2-fluoro-3-methylbenzoic acid. Friedel-Crafts acylation using α-amino acid derivatives as acyl donors is a known method for preparing aryl keto α-amino acids. nih.gov

Alkylation: N-alkylation of the amino group is also a possible transformation. monash.edu This can be achieved using alkyl halides as alkylating agents. monash.edu For instance, reaction with methyl iodide could introduce a methyl group to the nitrogen atom. monash.edu The synthesis of N-alkyl amino acids is a significant area of research due to the properties they impart to peptides. monash.edu

Table 3: Acylation and Alkylation of the Amino Group

Reaction TypeReagentProduct
AcylationAcetyl chloride6-(Acetylamino)-2-fluoro-3-methylbenzoic acid
AlkylationMethyl iodide2-Fluoro-3-methyl-6-(methylamino)benzoic acid

The primary aromatic amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. This diazotization reaction is a cornerstone of aromatic chemistry. nih.gov

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer reactions, to introduce a wide range of substituents onto the aromatic ring in place of the original amino group. These reactions significantly enhance the synthetic utility of the parent compound.

Table 4: Potential Diazotization and Subsequent Transformations

ReactionReagentProduct
DiazotizationNaNO₂ / HCl, 0-5 °C2-Carboxy-3-fluoro-4-methylbenzenediazonium chloride
Sandmeyer (Chloro)CuCl2-Chloro-6-fluoro-3-methylbenzoic acid
Sandmeyer (Bromo)CuBr2-Bromo-6-fluoro-3-methylbenzoic acid
Sandmeyer (Cyano)CuCN2-Cyano-6-fluoro-3-methylbenzoic acid
HydroxylationH₂O, heat2-Fluoro-6-hydroxy-3-methylbenzoic acid
Fluorination (Schiemann)HBF₄, heat2,6-Difluoro-3-methylbenzoic acid

Condensation Reactions

The structure of this compound, possessing both a primary amine and a carboxylic acid, makes it an ideal substrate for condensation reactions. These reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental in organic synthesis. The most prominent condensation reaction for this compound is amidation.

The carboxylic acid moiety can be activated and reacted with an external amine to form an amide bond. Similarly, the amino group can act as a nucleophile, attacking an activated carboxylic acid or acyl derivative to yield an amide. This dual reactivity allows for its use as a linker or for the synthesis of polymers.

The direct amidation of unprotected amino acids is a field of growing interest, aiming to avoid protection-deprotection steps for improved atom economy. researchgate.netnih.gov Methodologies employing classical coupling reagents or Lewis acid catalysts could be applied to this compound. researchgate.net For instance, coupling with an amine like benzylamine would require an activating agent to convert the carboxylic acid into a more reactive species, facilitating the nucleophilic attack by the amine.

Table 1: Representative Condensation Reaction This table presents a hypothetical amidation reaction to illustrate the process.

ReactantsReagents & ConditionsProduct
This compound + Benzylamine1. SOCl₂ or EDCI/HOBt2. Base (e.g., Et₃N), Solvent (e.g., DMF)N-Benzyl-6-amino-2-fluoro-3-methylbenzamide

EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966), HOBt: Hydroxybenzotriazole, DMF: Dimethylformamide, Et₃N: Triethylamine, SOCl₂: Thionyl chloride

Reactions at the Aromatic Ring

The reactivity of the benzene (B151609) ring itself is governed by the electronic nature of its substituents. The interplay between the activating amino and methyl groups and the deactivating fluoro and carboxyl groups dictates the outcome of aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and position of this substitution are determined by the existing substituents. masterorganicchemistry.com In this compound, the amino group (-NH₂) is a powerful activating group, the methyl group (-CH₃) is a weak activating group, the fluoro group (-F) is a weak deactivating group, and the carboxylic acid group (-COOH) is a moderately deactivating group.

Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups (except for halogens) direct to the meta position. masterorganicchemistry.com The fluorine atom, though deactivating, is an ortho, para-director. The two unsubstituted positions on the ring are C-5 and C-4.

The regioselectivity can be predicted by analyzing the directing effects of each substituent on the available positions:

Substitution at C-5: This position is ortho to the strongly activating -NH₂ group and para to the ortho, para-directing -F group. It is meta to the -CH₃ and -COOH groups.

Substitution at C-4: This position is ortho to the weakly activating -CH₃ group and para to the deactivating -COOH group. It is meta to the -NH₂ and -F groups.

The -NH₂ group is the most influential substituent, and its strong activating and ortho-directing effect will overwhelmingly favor substitution at the C-5 position. Therefore, electrophilic reactions like nitration, halogenation, or sulfonation are expected to occur with high regioselectivity at C-5.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

SubstituentTypeDirecting EffectInfluence on C-5 (ortho to -NH₂)Influence on C-4 (para to -COOH)Predicted Outcome for Electrophile (E⁺)
-NH₂ (at C-6)Strongly Activatingortho, paraStrongly Favored (ortho)Disfavored (meta)Substitution at C-5
-CH₃ (at C-3)Weakly Activatingortho, paraDisfavored (meta)Favored (ortho)Minor substitution at C-4
-F (at C-2)Weakly Deactivatingortho, paraFavored (para)Disfavored (meta)Reinforces substitution at C-5
-COOH (at C-1)Moderately DeactivatingmetaFavored (meta)Disfavored (para)Minor influence, slightly favors C-5

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This mechanism is distinct from SN1 and SN2 reactions and requires specific conditions. libretexts.org Crucially, the reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org

In this compound, the only potential leaving group for a typical SNAr reaction is the fluoride (B91410) ion at C-2. However, the groups ortho (C-6, -NH₂) and para (C-5, -H) to the fluorine are not strongly electron-withdrawing. The amino group is, in fact, strongly electron-donating, which destabilizes the carbanionic intermediate required for the SNAr mechanism. masterorganicchemistry.com Consequently, the aromatic ring is not sufficiently electron-deficient to undergo nucleophilic attack under standard SNAr conditions. Attempts to displace the fluoride ion with common nucleophiles are predicted to be unsuccessful.

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. mdpi.com For this compound to participate in such reactions, one of its functional groups typically needs to be, or be converted into, a suitable coupling partner, usually a halide (Br, I) or a triflate.

The existing C-F bond is generally robust and less reactive in cross-coupling compared to heavier halogens, although C-F activation is a known area of research. A more viable strategy would involve the chemical modification of the amine or carboxylic acid. For instance, the amino group at C-6 could be transformed into a more reactive group for coupling. A Sandmeyer-type reaction sequence could convert the amine into an iodide via a diazonium salt intermediate. This resulting aryl iodide would be a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, or alkyl groups at the C-6 position.

Transformations Involving the Methyl and Fluoro Substituents

The methyl group at C-3 is a benzylic position, making it susceptible to free-radical reactions. This provides a valuable handle for further molecular elaboration. A common transformation is benzylic bromination using a reagent such as N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light).

This reaction would convert the methyl group into a bromomethyl group (-CH₂Br). This transformation is seen in the synthesis of inhibitors where a similar building block, 2-fluoro-6-methylbenzoic acid, undergoes radical bromination to enable subsequent nucleophilic substitution. ossila.com The resulting 6-amino-2-fluoro-3-(bromomethyl)benzoic acid is a versatile intermediate. The benzylic bromide is highly reactive towards a wide range of nucleophiles (e.g., amines, alcohols, cyanides), allowing for the straightforward introduction of diverse functional groups at this position.

Fluorine Atom Reactivity and Exchange Processes

The reactivity of the fluorine atom in this compound is predominantly governed by the electronic landscape of the aromatic ring, which is influenced by the interplay of the amino (-NH2), fluoro (-F), methyl (-CH3), and carboxylic acid (-COOH) substituents. The fluorine atom, being highly electronegative, along with the carboxyl group, exerts a strong electron-withdrawing inductive effect (-I), which polarizes the carbon-fluorine bond and reduces the electron density of the benzene ring. nih.gov This reduction in electron density generally deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org

The amino group at position 6 and the methyl group at position 3 are both electron-donating groups. The amino group exhibits a strong positive mesomeric effect (+M) and a weaker negative inductive effect (-I), while the methyl group has a weak positive inductive effect (+I). The activating effect of the amino group and the weak activation from the methyl group counteract the deactivating effects of the fluorine and carboxylic acid groups to some extent. However, in the context of nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups is crucial for stabilizing the intermediate. nih.gov

The fluorine atom's reactivity in SNAr reactions is significant because fluoride is a poor leaving group in many contexts, but in activated aromatic systems, the rate-determining step is often the initial nucleophilic attack on the ring rather than the cleavage of the carbon-fluorine bond. The high electronegativity of fluorine helps to stabilize the transition state and the intermediate Meisenheimer complex formed during the reaction. wikipedia.org

Fluorine exchange processes, such as isotopic labeling with fluorine-18 (B77423) for applications like Positron Emission Tomography (PET), are a key area of study for fluorinated aromatic compounds. umn.eduarkat-usa.org For this compound, such an exchange would likely proceed via a nucleophilic substitution mechanism where an external fluoride source, like [¹⁸F]fluoride, displaces the non-radioactive fluorine. The efficiency of this exchange would be dependent on the reaction conditions, including the choice of solvent and the presence of a suitable phase-transfer catalyst to enhance the nucleophilicity of the fluoride anion.

The relative positioning of the substituents is critical. The amino group is para to the fluorine atom, and its electron-donating nature can influence the electron density at the site of fluorine attachment. The ortho-methyl group can exert some steric hindrance to an incoming nucleophile, potentially affecting reaction rates.

Table 1: Predicted Electronic Effects of Substituents on the Aromatic Ring of this compound

SubstituentPositionInductive EffectMesomeric (Resonance) EffectOverall Effect on Nucleophilic Aromatic Substitution
-NH₂6-I (weak)+M (strong)Activating (destabilizes carbanion)
-F2-I (strong)+M (weak)Activating (stabilizes carbanion)
-CH₃3+I (weak)N/ADeactivating (destabilizes carbanion)
-COOH1-I (strong)-M (strong)Activating (stabilizes carbanion)

This table presents the expected electronic effects based on general principles of physical organic chemistry.

Mechanistic Investigations of Key Reactions

Due to a lack of specific experimental studies on the reaction mechanisms of this compound, the following sections are based on established principles of nucleophilic aromatic substitution (SNAr) reactions for structurally similar compounds.

For a typical SNAr reaction involving this compound with a nucleophile (Nu⁻), the reaction would be expected to follow a second-order rate law:

Rate = k[this compound][Nu⁻]

This is because the reaction proceeds through a bimolecular addition-elimination mechanism. The rate of reaction is influenced by several factors:

Nucleophile Strength: A stronger nucleophile will generally lead to a faster reaction rate.

Solvent: Polar aprotic solvents are typically used to solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.

Leaving Group: While the C-F bond is strong, in SNAr reactions, the rate is less dependent on the leaving group ability compared to SN1 or SN2 reactions. The order of reactivity for halogens in SNAr is often F > Cl > Br > I, because the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack, which is the rate-determining step. wikipedia.org

The reaction pathway for a nucleophilic aromatic substitution on this compound can be visualized through the formation and decomposition of the Meisenheimer complex.

Reaction Pathway:

Nucleophilic Attack: The nucleophile attacks the carbon atom at position 2, which is bonded to the fluorine atom. This leads to the formation of a tetrahedral intermediate where the sp² hybridized carbon becomes sp³. This step is the rate-determining step.

Formation of the Meisenheimer Complex: The resulting intermediate is a resonance-stabilized carbanion. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing carboxylic acid group at the ortho position and the fluorine atom itself. The transition state leading to this intermediate will have a high degree of charge separation and will be stabilized by polar aprotic solvents.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion. This is a rapid process with a low activation energy barrier.

The transition state for the rate-determining step would resemble the Meisenheimer complex, with a partial bond formed between the nucleophile and the ring carbon, and the negative charge beginning to delocalize into the aromatic system. Computational studies on similar fluorinated benzoic acids could provide detailed insights into the geometry and energy of this transition state, but specific data for this compound is not currently available in the literature. The steric hindrance from the adjacent methyl group at position 3 could raise the energy of the transition state and thus slow down the reaction compared to an unmethylated analogue.

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Analysis for Comprehensive Structural Assignment

A multi-faceted approach utilizing various spectroscopic methods is essential for the complete and accurate structural elucidation of 6-Amino-2-fluoro-3-methylbenzoic acid.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of 1H, 13C, and 19F NMR, along with multi-dimensional techniques, is employed for a thorough characterization.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amino group protons, the methyl group protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing fluorine and carboxylic acid groups. The coupling between adjacent protons provides information about their connectivity.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~12-13Singlet (broad)1H
Aromatic CH (H-4)~7.0-7.2Doublet1H
Aromatic CH (H-5)~6.4-6.6Doublet1H
Amino (-NH₂)~4.5-5.5Singlet (broad)2H
Methyl (-CH₃)~2.1-2.3Singlet3H

Note: Predicted data is based on analogous structures and standard chemical shift tables. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon (aromatic, carboxyl, methyl) and its electronic environment.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~168-172
C-F (C-2)~158-162 (doublet)
C-NH₂ (C-6)~145-150
C-CH₃ (C-3)~135-140
Aromatic CH (C-4)~120-125
Aromatic CH (C-5)~110-115
C-1~110-115
Methyl (-CH₃)~15-20

Note: Predicted data is based on analogous structures and standard chemical shift tables. The carbon attached to fluorine will exhibit splitting due to C-F coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. nsf.govnih.gov Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides a clear and informative spectrum. nsf.govnih.gov For this compound, a single signal is expected in the ¹⁹F NMR spectrum, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Couplings to nearby protons can also be observed, providing further structural confirmation. The chemical shift dispersion in ¹⁹F NMR is significantly wider than in ¹H NMR, making it very sensitive to the local electronic environment. nsf.gov

Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm)
Ar-F~(-110) to (-130)

Note: Predicted chemical shift is relative to a standard (e.g., CFCl₃). The exact value is highly dependent on the solvent and local molecular environment.

To definitively establish the structure of this compound, multi-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, confirming the connectivity of the aromatic protons and their relationship to other protons in the molecule.

HMQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the directly attached carbon-13 signals, allowing for the unambiguous assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons (like C-1, C-2, C-3, and C-6) and for confirming the positions of the substituents on the aromatic ring. For instance, HMBC can show correlations from the methyl protons to C-2, C-3, and C-4, and from the aromatic protons to neighboring carbons, thus solidifying the substitution pattern.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the scattering of light in Raman spectroscopy corresponds to the vibrations of specific functional groups.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, C=C stretches of the aromatic ring, and the C-F stretch. Raman spectroscopy would also show these vibrations, often with different relative intensities, providing a more complete picture of the molecule's vibrational framework.

Predicted IR and Raman Data for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)3300-2500WeakBroad
N-H stretch (Amino)3500-3300ModerateModerate
C-H stretch (Aromatic)3100-3000StrongWeak-Moderate
C-H stretch (Methyl)2980-2850ModerateModerate-Strong
C=O stretch (Carboxylic Acid)1710-1680StrongModerate-Strong
C=C stretch (Aromatic)1620-1580Moderate-StrongStrong
N-H bend (Amino)1650-1580ModerateModerate
C-F stretch1300-1100StrongWeak

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For the isomeric compound, 6-amino-3-fluoro-2-methylbenzoic acid, predicted collision cross-section (CCS) values have been calculated for various adducts. uni.lu These theoretical values provide a basis for comparison with experimental data, aiding in the structural confirmation. The predicted monoisotopic mass for this isomer is 169.05391 Da. uni.lu The exact mass of this compound would be experimentally determined to confirm its elemental formula, C₈H₈FNO₂.

Table 1: Predicted Collision Cross Section (CCS) Data for an Isomer, 6-Amino-3-fluoro-2-methylbenzoic acid

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 170.06119 131.3
[M+Na]⁺ 192.04313 140.7
[M-H]⁻ 168.04663 132.9
[M+NH₄]⁺ 187.08773 151.2
[M+K]⁺ 208.01707 138.3

Data sourced from PubChemLite, for the isomer 6-amino-3-fluoro-2-methylbenzoic acid. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3-Fluoro-4-methylbenzoic acid, offers significant insights into the likely solid-state conformation and interactions. researchgate.net

Conformational Analysis in the Crystalline State

The conformation of a molecule in a crystal is its lowest energy arrangement under the constraints of the crystal lattice. For substituted benzoic acids, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. nih.gov In the case of 3-Fluoro-4-methylbenzoic acid, the molecule is nearly planar, indicating significant conjugation between the carboxyl group and the aromatic ring. researchgate.net The presence of ortho substituents, as in this compound, can lead to greater twisting of the carboxylic acid group out of the plane of the ring to minimize steric hindrance. researchgate.net

Analysis of Torsion Angles and Molecular Geometry

Torsion angles, or dihedral angles, are crucial for a precise description of molecular conformation. proteinstructures.comwikipedia.org In the crystal structure of 3-Fluoro-4-methylbenzoic acid, the dihedral angle between the benzene ring and the carboxyl group is a mere 6.2(1)°. researchgate.net For this compound, the torsion angle between the ring and the carboxylic acid group would be a key parameter, influenced by the electronic and steric effects of the amino, fluoro, and methyl substituents. The study of related ortho-substituted benzoic acids shows that intramolecular interactions between the substituents and the carboxylic group are of significant structural relevance. nih.govresearchgate.net

Table 2: Crystallographic Data for the Related Compound 3-Fluoro-4-methylbenzoic acid

Parameter Value
Chemical Formula C₈H₇FO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.8132 (5)
b (Å) 6.0226 (8)
c (Å) 30.378 (4)
β (°) 92.50 (2)
Volume (ų) 696.98 (16)
Z 4

Data from a study on 3-Fluoro-4-methylbenzoic acid. researchgate.net

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and understanding the structural and electronic properties of molecules, especially when experimental data is limited. nih.govscispace.com

Density Functional Theory (DFT) Calculations for Geometry Optimization

DFT calculations are widely used to determine the lowest energy (most stable) geometry of a molecule. scispace.com For a molecule like this compound, a method such as B3LYP with a basis set like 6-311++G(d,p) would be appropriate for geometry optimization. researchgate.netresearchgate.net Such calculations can predict bond lengths, bond angles, and torsion angles. A theoretical study on ortho-substituted benzoic acids demonstrated that DFT can effectively model the potential energy landscape and identify the most stable conformers, taking into account the interactions between the carboxylic group and the ortho substituents. researchgate.net These calculations would reveal the extent of non-planarity induced by the ortho-amino and ortho-fluoro groups in this compound and provide insights into its conformational preferences. nih.govrsc.org

Table 3: Commonly Used DFT Functionals and Basis Sets for Substituted Benzoic Acids

Component Examples Purpose
DFT Functional B3LYP, M06-2X Approximates the exchange-correlation energy.
Basis Set 6-31G(d,p), 6-311++G(d,p) Describes the atomic orbitals used in the calculation.

These methods are frequently applied in computational studies of substituted aromatic compounds. researchgate.netnih.gov

HOMO-LUMO Orbital Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic characteristics and reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. lew.royoutube.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. lew.ro Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized.

For this compound, a computational approach, typically using Density Functional Theory (DFT) with a suitable basis set like B3LYP/6-311+G(d,p), would be employed to calculate the energies of the HOMO and LUMO. frontiersin.org The analysis would reveal the distribution of these frontier orbitals across the molecule. It is anticipated that the HOMO would be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO would be concentrated on the electron-withdrawing carboxylic acid group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Global quantum chemical descriptors can be derived from the HOMO and LUMO energies. While specific values for this compound are not available, a study on Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate provides an example of such calculations. researchgate.net

Electronic PropertyFormulaSignificanceExample Value (for a related pyran derivative) researchgate.net
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.7.06 eV
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.2.54 eV
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.4.80 eV
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.2.26 eV
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates reactivity.0.22 eV-1
Electrophilicity Index (ω) ω = χ2 / (2η)Measure of electrophilic power.5.09 eV

This table presents illustrative data from a related compound to demonstrate the types of electronic properties derived from HOMO-LUMO analysis. The values are not for this compound.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of atoms and molecules. numberanalytics.com By solving Newton's equations of motion for a system, MD simulations can generate a trajectory that describes how the positions and velocities of particles change over time. acs.org This allows for the exploration of the conformational landscape of a molecule, identifying stable conformers, transition states between them, and the flexibility of different molecular regions. numberanalytics.comacs.org

For this compound, MD simulations would be instrumental in understanding the rotational freedom around its single bonds, particularly the C-C bond connecting the carboxylic acid group to the aromatic ring and the C-N bond of the amino group. The simulation would also capture the intramolecular interactions, such as potential hydrogen bonding between the amino group's hydrogen and the fluorine atom, or between the carboxylic acid's hydroxyl group and the amino group. A study on substituted benzoic acids demonstrated that the conformational preferences and self-association patterns in solution are influenced by the substituents on the benzene ring. fiveable.me

The simulation would be set up by placing the molecule in a solvent box (e.g., water or a non-polar solvent) to mimic experimental conditions. A suitable force field, such as the General Amber Force Field (GAFF), would be chosen to describe the interatomic potentials. fiveable.me The simulation would be run for a sufficient duration (nanoseconds to microseconds) to ensure thorough sampling of the conformational space. wikipedia.org Analysis of the resulting trajectory would provide information on:

Dihedral Angle Distributions: To identify the most populated rotational states of the substituent groups.

Radial Distribution Functions (RDFs): To understand the solvation structure around the molecule.

While specific MD simulation data for this compound is not present in the search results, studies on other benzoic acid derivatives highlight the utility of this technique in understanding their behavior in different environments. researchgate.net

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry offers methods to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. Techniques like DFT and time-dependent DFT (TD-DFT) can calculate properties such as vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). tu-braunschweig.deacs.org

For this compound, these predictive calculations would serve several purposes:

Vibrational Spectroscopy (IR/Raman): A frequency calculation after geometry optimization would yield the vibrational modes of the molecule. These can be compared with experimental IR and Raman spectra to confirm the structure and assign specific peaks to the vibrations of functional groups (e.g., N-H stretch, C=O stretch, C-F stretch).

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts can aid in the assignment of signals in experimental NMR spectra, which can be complex for substituted aromatic rings. Machine learning approaches are also being developed to predict chemical shifts from amino acid sequences and protein structures, showcasing the advancing capabilities in this area. libretexts.orgyoutube.com

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths (λmax) and oscillator strengths. patsnap.com This is particularly useful for understanding the electronic structure and the nature of transitions, such as n→π* or π→π*.

A study on 2-amino-3-fluorobenzoic acid provided its 13C NMR spectral characteristics, which can serve as a reference for what might be expected for its isomer, this compound. acs.org

Carbon AtomChemical Shift (δ) in ppm (for 2-amino-3-fluorobenzoic acid) acs.org
C-5114.51 (d, 3JF,5 = 7.0)
C-4118.91 (d, 2JF,4 = 18.5)
C-6122.97 (d, 4JF,6 = 3.0)
C-2136.35 (d, 2JF,2 = 14.0)
C-3147.55 (d, 1JF,3 = 237.4)
C-7 (Carboxyl)165.27 (d, 4JF,7 = 3.4)

This table shows experimental 13C NMR data for a related isomer and is for illustrative purposes only.

Potential Energy Surface (PES) Mapping for Tautomerism and Proton Transfer Studies

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. researchgate.netnih.gov By mapping the PES, one can identify energy minima corresponding to stable structures (reactants, products, intermediates) and saddle points corresponding to transition states. nih.gov This is particularly useful for studying dynamic processes like tautomerism and proton transfer. mdpi.com

Aminobenzoic acids can exist in different tautomeric forms, such as the non-ionic form and the zwitterionic form, where a proton is transferred from the carboxylic acid group to the amino group. mdpi.com The relative stability of these tautomers can be influenced by the solvent and the presence of other functional groups.

For this compound, a PES map could be generated by systematically varying the bond lengths and angles involved in the proton transfer from the carboxylic acid to the amino group. This would allow for the calculation of the energy barrier for this process. Studies on benzoic acid have shown that external pressure can lower the potential energy barrier for proton transfer. DFT calculations on 2,4-dihydroxybenzoic acid derivatives have been used to understand the mechanism of proton transfer, highlighting the role of electronic excitation in weakening the O-H bond.

The PES would reveal the most likely pathway for proton transfer and whether the zwitterionic form is a stable or transient species for this compound in different environments.

Analysis of Aromaticity Indices (e.g., HOMA)

Aromaticity is a key concept in organic chemistry, and several quantitative indices have been developed to describe it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index. It is calculated based on the deviation of bond lengths in a ring from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic, Kekulé-like structure.

For this compound, the HOMA index would be calculated for the benzene ring based on its bond lengths obtained from a geometry optimization calculation (e.g., at the B3LYP/6-311++G(d,p) level). The substituents (amino, fluoro, methyl, and carboxyl groups) will influence the bond lengths within the ring due to their electronic effects (resonance and induction), and thus will modulate the HOMA value. It is expected that the substitution pattern will lead to a HOMA value slightly less than 1, reflecting a small deviation from perfect aromaticity.

The HOMA index is not only a measure of aromaticity but can also be seen as an indicator of the geometric similarity to a reference molecule, typically benzene. For polycyclic aromatic hydrocarbons, HOMA can be applied to individual rings to assess local aromaticity. While no specific HOMA value is available for this compound, the methodology provides a standardized way to quantify the aromatic character of its central ring.

Synthesis and Exploration of 6 Amino 2 Fluoro 3 Methylbenzoic Acid Derivatives

Modification at the Carboxylic Acid Group to Yield Esters, Amides, and Acids

The carboxylic acid functionality of 6-amino-2-fluoro-3-methylbenzoic acid is a prime site for modification to generate a diverse range of derivatives, including esters and amides. These modifications are fundamental in medicinal chemistry for modulating properties such as solubility, cell permeability, and metabolic stability.

Standard esterification procedures can be readily applied to this compound. For instance, reaction with an alcohol in the presence of an acid catalyst or a coupling agent can yield the corresponding ester. A common method involves the use of thionyl chloride in an alcoholic solvent, which first converts the carboxylic acid to the more reactive acyl chloride intermediate.

Amide bond formation is arguably one of the most crucial reactions in drug discovery. A variety of coupling reagents have been developed to facilitate the reaction between a carboxylic acid and an amine under mild conditions. nih.govluxembourg-bio.com For an electron-rich amine like the one present in this compound, direct coupling with an amine in the presence of reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can efficiently produce the desired amide derivatives. nih.gov The general applicability of such methods to substituted anthranilic acids suggests their utility for the title compound. nih.gov

Table 1: Representative Amide Coupling Reagents

Reagent Description
EDC/HOBt A widely used carbodiimide-based coupling system that minimizes racemization.
HATU A highly efficient uronium-based coupling reagent known for rapid reaction times.
BOP-Cl A phosphonium-based reagent particularly useful for coupling sterically hindered components.
CDI N,N'-Carbonyldiimidazole, a reagent that forms a reactive acyl-imidazole intermediate.

This table presents common amide coupling reagents applicable for the synthesis of amides from carboxylic acids like this compound.

Derivatization of the Amino Functionality (e.g., Amine Protection, Amine Modification, Heterocycle Formation)

The amino group of this compound is a versatile handle for a wide range of chemical transformations, including protection, modification, and the construction of heterocyclic systems.

Amine Protection: In multi-step syntheses, it is often necessary to protect the amino group to prevent it from reacting with electrophilic reagents intended for other parts of the molecule. organic-chemistry.orglibretexts.org Common protecting groups for amines include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). slideshare.netiris-biotech.de The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide range of conditions but can be readily removed with acid. The Fmoc group, introduced using Fmoc-Cl or Fmoc-OSu, is stable to acidic conditions but is cleaved by bases such as piperidine. iris-biotech.de This orthogonality allows for selective deprotection in the presence of other protecting groups. organic-chemistry.org

Amine Modification: The nucleophilic nature of the amino group allows for various modifications. For instance, acylation with acyl chlorides or anhydrides can yield N-acyl derivatives. Reductive amination with aldehydes or ketones can introduce alkyl substituents.

Heterocycle Formation: The ortho-relationship between the amino and carboxylic acid groups makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. For example, condensation with orthoesters can lead to the formation of quinazolinone derivatives. tandfonline.comtandfonline.com A patent application describes the reaction of this compound with triethyl orthoformate and pyridin-2-amine at high temperature to yield a tricyclic heterocyclic system, demonstrating its utility in constructing complex scaffolds for small molecule degraders. ijpsjournal.comnih.gov Furthermore, condensation of anthranilic acids with various reagents can lead to the formation of acridones, which are another important class of biologically active heterocycles. acs.orgnih.govnih.govorgsyn.org

Table 2: Common Protecting Groups for Amines

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Acidic (e.g., TFA, HCl)
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Basic (e.g., Piperidine)
Carboxybenzyl Cbz Benzyl chloroformate Hydrogenolysis, HBr/AcOH
Acetyl Ac Acetic anhydride, Acetyl chloride Acidic or basic hydrolysis

This table outlines common protecting groups that can be used for the amino functionality of this compound and their typical cleavage conditions.

Strategic Modifications at the Fluoro and Methyl Positions

The fluorine and methyl substituents on the aromatic ring of this compound provide further opportunities for structural diversification, although these modifications can be more challenging than derivatization of the carboxylic acid and amino groups.

Modification at the Fluoro Position: The fluorine atom at the 2-position is generally unreactive towards nucleophilic aromatic substitution (SₙAr) due to the electron-donating nature of the amino and methyl groups, which deactivate the ring towards nucleophilic attack. However, under specific conditions, such as with highly reactive nucleophiles or through the use of photoredox catalysis, SₙAr reactions on electron-rich fluoroarenes have been reported. nih.govresearchgate.netmasterorganicchemistry.com Such methods could potentially be applied to replace the fluorine atom with other functional groups, although this would likely require careful optimization.

Modification at the Methyl Position: The methyl group at the 3-position can be a handle for functionalization. For instance, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., with AIBN or light) could introduce a bromine atom, which can then be displaced by various nucleophiles to introduce a wide range of functionalities. Oxidation of the methyl group to a carboxylic acid or an aldehyde is another potential transformation, although this would require chemoselective conditions to avoid oxidation of the amino group.

Synthesis of Biologically Relevant Analogues for Structure-Activity Relationship (SAR) Studies

Substituted anthranilic acids are considered privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govresearchgate.netekb.eg The systematic synthesis and evaluation of analogues of this compound are crucial for establishing structure-activity relationships (SAR) and optimizing biological activity.

SAR studies on anthranilic acid derivatives have shown that the nature and position of substituents on both the anthranilic acid ring and the N-aryl ring (if present) can have a profound impact on activity. pharmacy180.com For this compound, SAR exploration would involve synthesizing analogues with variations at the carboxylic acid, amino, fluoro, and methyl positions.

For example, a library of amides could be synthesized by coupling the carboxylic acid with a diverse set of amines. The resulting compounds could then be screened for a particular biological activity. Similarly, the amino group could be acylated with various carboxylic acids or sulfonyl chlorides. Modifications at the fluoro and methyl positions, as discussed in the previous section, would also be a key part of a comprehensive SAR study. The insights gained from such studies are invaluable for the rational design of more potent and selective drug candidates. mdpi.com

Development of Novel Chemical Scaffolds Incorporating the this compound Framework

The trifunctional nature of this compound makes it an ideal starting material for the development of novel and diverse chemical scaffolds for drug discovery. Its ability to participate in a variety of chemical reactions allows for the construction of complex molecular architectures.

As previously mentioned, the condensation of this compound with various reagents can lead to the formation of fused heterocyclic systems like quinazolinones and acridones. tandfonline.comtandfonline.comnih.govacs.orgnih.govnih.govorgsyn.orgfrontiersin.orgnih.gov These heterocyclic cores are themselves privileged structures found in many approved drugs and clinical candidates. nih.gov

Furthermore, the carboxylic acid and amino groups can be used as anchor points to append other molecular fragments, leading to the creation of libraries of compounds with diverse three-dimensional shapes. For instance, the carboxylic acid can be coupled to a variety of building blocks, while the amino group can be used to introduce another element of diversity. This approach is central to diversity-oriented synthesis, which aims to populate chemical space with novel and complex molecules. The use of this compound in the synthesis of small molecule degraders, as demonstrated in the patent literature, highlights its potential in developing new therapeutic modalities. ijpsjournal.comnih.gov The strategic placement of the fluoro and methyl groups can also be exploited to fine-tune the properties of the resulting scaffolds, making this compound a valuable tool in the hands of medicinal chemists. nih.gov

Applications of 6 Amino 2 Fluoro 3 Methylbenzoic Acid in Academic Research

Building Block for Complex Organic Synthesis

The strategic placement of reactive functional groups on the benzene (B151609) ring of 6-amino-2-fluoro-3-methylbenzoic acid makes it a valuable starting material for multi-step organic synthesis. The amino and carboxylic acid moieties provide handles for a variety of chemical transformations, while the fluorine and methyl groups can influence the reactivity and physicochemical properties of the resulting molecules.

Precursor for Fine Chemicals and Specialty Organic Materials

In the synthesis of fine chemicals and specialty organic materials, this compound serves as a key intermediate. Its structure is particularly amenable to the synthesis of heterocyclic compounds, which are prevalent in many functional materials and biologically active molecules. For instance, anthranilic acid derivatives are widely used in the preparation of quinazolinones, a class of compounds with diverse applications. The presence of the fluorine atom in the 2-position can direct cyclization reactions and modulate the electronic properties of the resulting heterocyclic system.

The amino group can be readily diazotized and converted into a range of other functional groups, further expanding its synthetic utility. The carboxylic acid can be transformed into esters, amides, or other derivatives, allowing for the construction of larger and more complex molecules. The combination of these functionalities makes this compound a precursor for the synthesis of a variety of specialty organic molecules, including dyes, polymers, and other advanced materials.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionsResulting Functional Group(s)
Amino GroupDiazotization, Sandmeyer Reaction, Schiemann ReactionHalogens, Cyano, Hydroxyl, etc.
Acylation, SulfonylationAmides, Sulfonamides
Reductive AminationSecondary and Tertiary Amines
Carboxylic AcidEsterification, AmidationEsters, Amides
ReductionAlcohol
DecarboxylationSubstituted Aniline (B41778)
Aromatic RingElectrophilic Aromatic SubstitutionFurther substituted benzene derivatives
Nucleophilic Aromatic Substitution (activated by F)Further substituted benzene derivatives

Role in the Synthesis of Chiral Compounds

While this compound is not inherently chiral, it can be utilized as a precursor in the synthesis of chiral molecules. The amino and carboxylic acid groups can be reacted with chiral auxiliaries or reagents to induce stereoselectivity in subsequent transformations. For example, the formation of a chiral amide using a chiral amine can direct stereoselective reactions on the aromatic ring or on substituents attached to it.

Furthermore, this compound can serve as a starting material for the synthesis of chiral ligands for asymmetric catalysis. The presence of multiple functional groups allows for the introduction of chirality and the creation of sterically and electronically tuned environments around a metal center. The development of new chiral ligands is a crucial area of research for enabling the efficient and selective synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The synthesis of chiral anthranilic amide derivatives has been explored for their potential as cholinesterase inhibitors, highlighting the utility of this class of compounds in generating bioactive chiral molecules researchgate.net.

Contributions to Medicinal Chemistry Research

The structural features of this compound make it a molecule of significant interest in medicinal chemistry. Fluorinated organic molecules often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic properties. nih.gov

Intermediate in the Discovery of Potential Pharmacophores

This compound can be considered a privileged scaffold in drug discovery. Its rigid aromatic core, decorated with hydrogen bond donors and acceptors, can be elaborated to interact with specific biological targets. Anthranilic acid derivatives have been identified as having a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties nih.gov.

The specific substitution pattern of this compound, with the fluorine atom ortho to the amino group and meta to the carboxylic acid, can influence the conformation of the molecule and its ability to interact with protein binding sites. This compound can serve as a starting point for the synthesis of libraries of related molecules for high-throughput screening to identify novel pharmacophores. For example, anthranilic acid derivatives have been investigated as inhibitors of far upstream element binding protein 1 (FUBP1) acs.org.

Design and Synthesis of Bioactive Probes and Ligands for Biological Targets (e.g., Enzymes, Receptors)

The functional groups of this compound are well-suited for the design and synthesis of bioactive probes and ligands to study biological systems. The amino group can be used as a point of attachment for fluorescent tags, affinity labels, or other reporter groups. The carboxylic acid can be used to tether the molecule to a solid support for use in affinity chromatography or to modulate solubility and cell permeability.

The fluorine atom can be a valuable tool in these applications. The ¹⁹F nucleus is a sensitive NMR probe, and incorporating a fluorine atom into a ligand can allow for the use of ¹⁹F NMR spectroscopy to study ligand-protein interactions. This technique can provide valuable information about the binding mode and dynamics of a ligand in its biological target. Fluorinated anthranilic acid analogs have been used in NMR experiments to confirm their binding to enzymes like MabA, a key enzyme in Mycobacterium tuberculosis mdpi.com.

Application in Fluorinated Drug Design Strategies

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. nih.govnih.gov The presence of the fluorine atom in this compound can have several beneficial effects.

The carbon-fluorine bond is very strong, which can block metabolic attack at that position, leading to increased metabolic stability and a longer half-life of the drug. The high electronegativity of fluorine can also alter the acidity of the carboxylic acid and the basicity of the amino group, which can affect the molecule's ionization state at physiological pH and its ability to cross cell membranes. Furthermore, the fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and selectivity. The strategic placement of fluorine can also influence the conformation of the molecule, pre-organizing it for optimal binding to its target. The use of fluorinated scaffolds is a recognized strategy in the development of drugs for various diseases, including malaria elsevierpure.comtandfonline.com.

Table 2: Physicochemical Properties and Their Relevance in Drug Design

PropertyValue (Predicted)Relevance in Drug Design
Molecular Weight169.15 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP1.6Indicates a balance between hydrophilicity and lipophilicity, important for solubility and membrane permeability.
pKa (acidic)~4.1The carboxylic acid will be mostly ionized at physiological pH, affecting solubility and interactions with targets.
pKa (basic)~2.5The amino group will be mostly neutral at physiological pH, influencing its role as a hydrogen bond donor.
Polar Surface Area63.3 ŲContributes to solubility and the ability to form hydrogen bonds with biological targets.

Utility in Agrochemical Research and Development

There is currently no specific information available in peer-reviewed journals or public research databases detailing the application of this compound in the development of new agrochemicals. The synthesis of novel pesticides and herbicides often involves fluorinated and aminated benzoic acid derivatives; however, research explicitly citing this compound is not found.

Development of Advanced Materials

The role of this compound in the creation of advanced materials is an area with limited available research. The unique substitution pattern on the benzene ring could theoretically be exploited for the synthesis of specialized polymers or functional materials, but specific applications have not been reported.

Scientific literature does not currently contain specific examples or studies where this compound is utilized as a primary component in the design or synthesis of molecular sensors.

While amino acids and their derivatives can serve as ligands in catalysis, there are no available research findings that specifically document the use of this compound as a ligand in catalytic processes.

There is no documented evidence or research to suggest that this compound has been integrated into organic electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs).

Application as a Tool in Biochemical and Life Science Research

The potential for this compound to be used as a tool in biochemical and life science research remains largely unexplored in published studies.

No specific studies have been identified that describe the synthesis or application of probes derived from this compound for the investigation of enzyme-substrate interactions.

Future Research Trajectories and Collaborative Perspectives

Untapped Synthetic Potential and Novel Reaction Discovery

The reactivity of 6-Amino-2-fluoro-3-methylbenzoic acid is far from fully exploited. The presence of multiple functional groups allows for a diverse range of chemical transformations, paving the way for the synthesis of novel and complex molecular architectures. Future research should focus on leveraging the inherent reactivity of this compound to develop new synthetic methodologies.

One promising area is the synthesis of heterocyclic compounds. Anthranilic acid and its derivatives are well-established precursors for the synthesis of quinazolines and quinazolinones, which are known for their broad spectrum of biological activities. nih.govnih.gov The amino and carboxylic acid groups of this compound can readily participate in cyclization reactions with various electrophiles to construct these important heterocyclic scaffolds. The fluorine and methyl substituents on the benzene (B151609) ring are expected to modulate the biological activity and physicochemical properties of the resulting quinazoline derivatives.

Furthermore, the aromatic ring of this compound is amenable to further functionalization. Catalytic C-H activation and functionalization represent a powerful tool for the late-stage modification of complex molecules. Exploring transition-metal-catalyzed C-H functionalization at the C4 and C5 positions could lead to a wide array of novel derivatives with potentially interesting properties.

Below is a table summarizing potential synthetic transformations for this compound:

Reaction TypePotential ReagentsPotential Products
Quinazoline SynthesisAldehydes, Amides, NitrilesSubstituted Quinazolines/Quinazolinones
C-H FunctionalizationTransition Metal CatalystsC4/C5-Functionalized Derivatives
N-Acylation/AlkylationAcyl/Alkyl HalidesN-Substituted Derivatives
EsterificationAlcoholsEster Derivatives

Deepening Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and for optimizing existing ones. The electronic and steric effects of the fluorine and methyl substituents on this compound are likely to influence the regioselectivity and stereoselectivity of its reactions.

For instance, in the synthesis of quinazolines, the fluorine atom's electron-withdrawing nature could affect the nucleophilicity of the amino group and the acidity of the carboxylic acid, thereby influencing the reaction kinetics and the stability of intermediates. Mechanistic studies, employing techniques such as kinetic analysis, isotope labeling, and in-situ reaction monitoring, can provide valuable insights into the intricate details of these transformations.

Synergistic Approaches with Computational and Experimental Methodologies

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate research and gain a deeper understanding of the chemical behavior of this compound. jmchemsci.com Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, as well as to model reaction pathways and transition states. researchgate.netwhiterose.ac.uk

Computational studies can help in:

Predicting Reactivity: Identifying the most reactive sites for electrophilic and nucleophilic attack.

Elucidating Reaction Mechanisms: Calculating the energy profiles of different reaction pathways to determine the most favorable one.

Designing Novel Derivatives: Predicting the properties of virtual compounds before their synthesis, thus guiding experimental efforts.

A synergistic loop between computational predictions and experimental validation will be key to unlocking the full potential of this molecule. For example, DFT calculations could predict the most likely site for C-H functionalization, which can then be experimentally verified. Discrepancies between theoretical predictions and experimental outcomes can, in turn, lead to refinement of the computational models.

The following table outlines a potential synergistic workflow:

Computational TaskExperimental Task
Predict reaction regioselectivity using DFT.Perform the reaction and analyze the product distribution.
Model the transition states of a proposed mechanism.Conduct kinetic studies to validate the proposed mechanism.
Virtually screen a library of derivatives for desired properties.Synthesize and test the most promising candidates.

Exploration of Niche Applications in Emerging Technologies

The unique combination of functional groups in this compound makes it an interesting candidate for applications in materials science and other emerging technologies. The presence of a fluorine atom can impart desirable properties such as increased thermal stability, altered electronic characteristics, and enhanced lipophilicity. rsc.orgmdpi.com

Potential niche applications to be explored include:

Organic Electronics: Fluorinated organic materials are of interest for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their unique electronic properties. rsc.org The amino and carboxylic acid groups can serve as anchor points for incorporating the molecule into larger conjugated systems or for surface functionalization.

Advanced Polymers: The molecule can be used as a monomer for the synthesis of novel polyamides or polyimides with enhanced thermal and chemical resistance due to the presence of the fluorine atom.

Functional Materials: The carboxylic acid group allows for the functionalization of surfaces and nanoparticles, potentially leading to materials with tailored properties for applications in sensing, catalysis, or drug delivery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Amino-2-fluoro-3-methylbenzoic acid, and how do reaction conditions influence yield?

  • Methodology : Start with a Friedel-Crafts alkylation to introduce the methyl group, followed by fluorination using fluorinating agents (e.g., DAST or Selectfluor). Protect the amino group with Boc or Fmoc during fluorination to prevent side reactions. Deprotection under acidic or basic conditions yields the final compound. Key parameters include temperature control (e.g., 0–5°C for fluorination) and solvent choice (e.g., DMF for polar intermediates). Yield optimization requires monitoring via TLC or HPLC .
  • Challenges : Competing substitution reactions at the ortho position may occur during fluorination, requiring stoichiometric adjustments or protective group strategies .

Q. How can researchers purify and characterize this compound effectively?

  • Purification : Use column chromatography with a silica gel stationary phase and a gradient eluent (e.g., hexane/ethyl acetate). For high-purity applications, recrystallize from ethanol/water mixtures.
  • Characterization :

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity .
  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C2) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (expected m/z: 183.06 for C8_8H8_8FNO2_2) .

Advanced Research Questions

Q. How to design experiments to evaluate the biological activity of this compound in enzyme inhibition studies?

  • Experimental Design :

Target Selection : Prioritize enzymes with known fluorinated benzoic acid interactions (e.g., cyclooxygenase or β-lactamase) .

Assay Setup : Use fluorescence-based kinetic assays to measure inhibition constants (Ki_i). Include controls with non-fluorinated analogs to isolate fluorine’s electronic effects.

Data Interpretation : Compare IC50_{50} values across structural analogs to identify substituent contributions .

  • Advanced Tip : Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes and guide mutagenesis studies .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Root Cause Analysis :

  • Reagent Purity : Trace moisture in fluorination agents (e.g., DAST) can hydrolyze intermediates, reducing yields .
  • Steric Effects : Bulky substituents at C3 (methyl group) may hinder electrophilic substitution; optimize by switching to milder conditions (e.g., microwave-assisted synthesis) .
    • Mitigation : Use design of experiments (DoE) to systematically vary parameters (temperature, solvent polarity, stoichiometry) and identify optimal conditions .

Q. What advanced analytical methods can detect degradation products of this compound under physiological conditions?

  • Methods :

  • LC-MS/MS : Quantify hydrolyzed products (e.g., 2-fluoro-3-methylbenzoic acid) in simulated gastric fluid (pH 1.2) .
  • X-ray Crystallography : Resolve structural changes in co-crystals with serum albumin to study binding stability .
    • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic sampling to model shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-2-fluoro-3-methylbenzoic acid
Reactant of Route 2
6-Amino-2-fluoro-3-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.